molecular formula C12H7N3O4 B2622362 6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid CAS No. 909352-77-8

6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid

Cat. No.: B2622362
CAS No.: 909352-77-8
M. Wt: 257.205
InChI Key: CLYUFUBUXPAUOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid typically involves the cyclocondensation of 4-substituted-1,2-phenylenediamines with 2-cyanoacetamide at high temperatures . This reaction forms the benzimidazole core, which is then further functionalized to introduce the nitro and carboxylic acid groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock.

Chemical Reactions Analysis

Types of Reactions

6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

6-nitropyrido[1,2-a]benzimidazole-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-12(17)7-5-8-11(9(6-7)15(18)19)13-10-3-1-2-4-14(8)10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYUFUBUXPAUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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